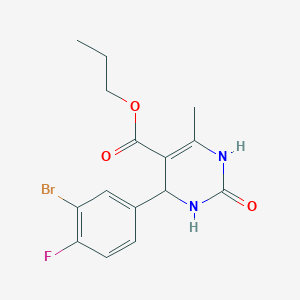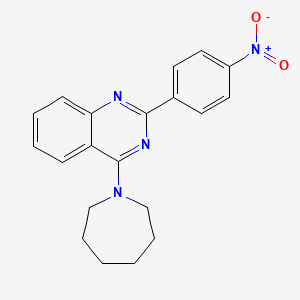
Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-4-(3-Brom-4-fluorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung weist eine einzigartige Struktur auf, die einen Brom- und Fluor-substituierten Phenylring, einen Tetrahydropyrimidinkern und eine Propylestergruppe umfasst. Seine besonderen chemischen Eigenschaften machen sie für Forscher in Chemie, Biologie, Medizin und Industrie zu einem interessanten Objekt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Propyl-4-(3-Brom-4-fluorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Kondensation von 3-Brom-4-fluoranilin mit Ethylacetoacetat in Gegenwart einer Base, gefolgt von Cyclisierungs- und Veresterungsreaktionen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie p-Toluolsulfonsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, aber in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei oft kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die Reinheit des Produkts zu überwachen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Propyl-4-(3-Brom-4-fluorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Fluoratome am Phenylring können durch andere funktionelle Gruppen unter Verwendung nukleophiler oder elektrophiler Reagenzien substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Natriumhydroxid für die Hydrolyse, Palladiumkatalysatoren für Substitutionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für die Oxidation. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation und umfassen oft kontrollierte Temperaturen und inerte Atmosphären.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So führt beispielsweise die Hydrolyse der Estergruppe zur Carbonsäure-Derivate, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Phenylring einführen können.
Wissenschaftliche Forschungsanwendungen
Propyl-4-(3-Brom-4-fluorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht die Interaktion mit biologischen Molekülen, wodurch sie in biochemischen Assays und der Wirkstoffforschung nützlich ist.
Medizin: Forscher erforschen sein Potenzial als Therapeutikum aufgrund seiner Fähigkeit, spezifische biologische Pfade zu modulieren.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt, insbesondere in der pharmazeutischen und agrochemischen Industrie.
Wirkmechanismus
Der Mechanismus, durch den Propyl-4-(3-Brom-4-fluorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat seine Wirkung entfaltet, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern und biologische Pfade modulieren. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung ab und werden oft durch experimentelle Studien ermittelt.
Wissenschaftliche Forschungsanwendungen
Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Researchers explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Wirkmechanismus
The mechanism by which Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-4-fluorphenylboronsäure
- 4-Brom-3-fluorphenylboronsäure
- 3-Brom-4-fluorkinnamsäure
Einzigartigkeit
Propyl-4-(3-Brom-4-fluorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat zeichnet sich durch seinen Tetrahydropyrimidinkern aus, der in ähnlichen Verbindungen nicht üblich ist. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, wodurch sie für spezifische Forschungsanwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C15H16BrFN2O3 |
|---|---|
Molekulargewicht |
371.20 g/mol |
IUPAC-Name |
propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16BrFN2O3/c1-3-6-22-14(20)12-8(2)18-15(21)19-13(12)9-4-5-11(17)10(16)7-9/h4-5,7,13H,3,6H2,1-2H3,(H2,18,19,21) |
InChI-Schlüssel |
CZGUYVGSUXSCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629593.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11629598.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629605.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629608.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11629614.png)
![1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol](/img/structure/B11629624.png)


![2-[(3-{(Z)-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11629652.png)
![2-(dimethylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629656.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629673.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
